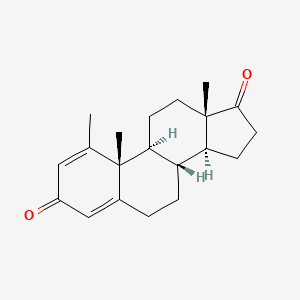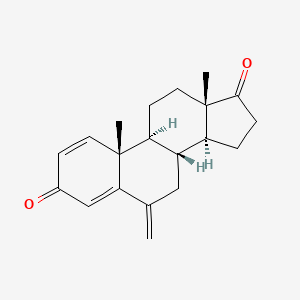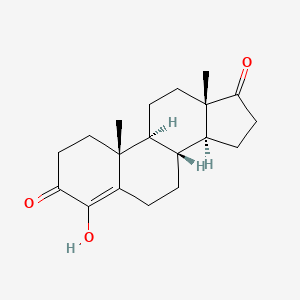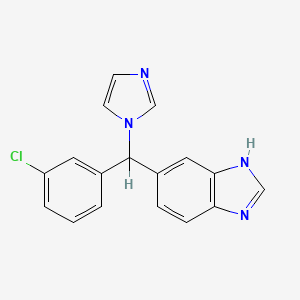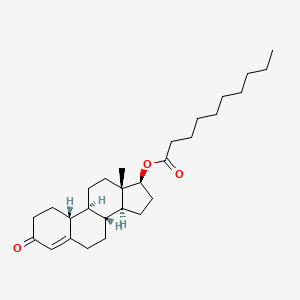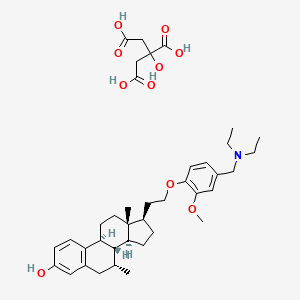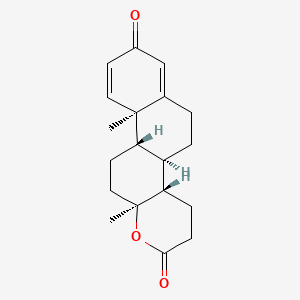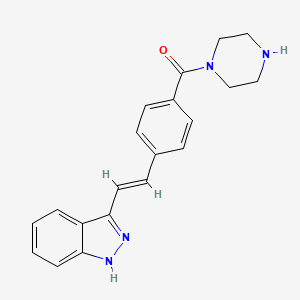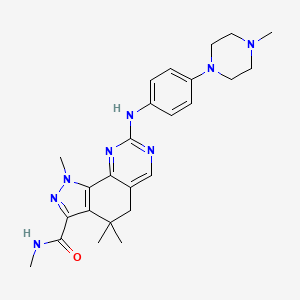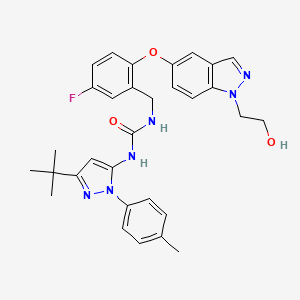![molecular formula C26H23N5O4 B1683837 3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B1683837.png)
3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VL-0395 is a synthetic organic compound known for its role as an antagonist of the cholecystokinin receptor type 1 (CCK1). This compound is derived from anthranilic acid and has been studied for its potential therapeutic applications, particularly in gastrointestinal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VL-0395 involves multiple steps, starting from anthranilic acid. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of VL-0395 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time to ensure consistent production of high-quality VL-0395 .
Chemical Reactions Analysis
Types of Reactions
VL-0395 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its role in modulating gastrointestinal functions.
Medicine: Explored as a potential therapeutic agent for treating gastrointestinal disorders.
Industry: Utilized in the development of new drugs targeting the cholecystokinin receptor
Mechanism of Action
VL-0395 exerts its effects by binding to the cholecystokinin receptor type 1 (CCK1). This binding inhibits the receptor’s activity, thereby modulating gastrointestinal functions. The molecular targets involved include the CCK1 receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Anthranilic Acid Derivatives: These compounds share a similar structure and function as CCK1 receptor antagonists.
Phenylalanine Derivatives: These compounds also act as antagonists of the CCK1 receptor but may have different binding affinities and selectivities
Uniqueness of VL-0395
VL-0395 is unique due to its specific structural modifications, such as the fluoro substituent at the C-5 and C-7 positions of the indole ring. These modifications enhance its affinity and selectivity towards the CCK1 receptor, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C26H23N5O4 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
3-[[3-[(5-carbamimidoyl-1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H23N5O4/c27-24(28)16-9-10-20-18(11-16)13-22(30-20)26(35)29-19-8-4-7-17(12-19)25(34)31-21(14-23(32)33)15-5-2-1-3-6-15/h1-13,21,30H,14H2,(H3,27,28)(H,29,35)(H,31,34)(H,32,33) |
InChI Key |
RVWSCZNGPOUASU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(=N)N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(=N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VL-0395, VL 0395, VL0395 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B1683755.png)

